molecular formula C12H14N2O B1336763 3-(Morpholin-4-ylmethyl)benzonitrile CAS No. 857283-91-1

3-(Morpholin-4-ylmethyl)benzonitrile

Cat. No. B1336763
CAS RN: 857283-91-1
M. Wt: 202.25 g/mol
InChI Key: GSVNKQLSALKJHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(Morpholin-4-ylmethyl)benzonitrile involves a Mannich reaction, which is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a secondary or tertiary amine . This reaction is an important C–C bond formation reaction used widely in the synthesis of secondary and tertiary amine derivatives .


Molecular Structure Analysis

The crystal structure of 3-(Morpholin-4-ylmethyl)benzonitrile crystallizes in the monoclinic space group (P2 1 /c). The methylene group bridges the molecules of 2-mercapto benzothiazole and morpholine with an angle at the methylene bridge being 110.31 (12)° [N–C–N]. The dihedral angle between the benzothiazole and morpholine planes is 70.37 (5)° .

Scientific Research Applications

Mannich Reaction

3-(Morpholin-4-ylmethyl)benzonitrile: is a product of the Mannich reaction, which is a three-component condensation reaction widely used in the synthesis of bioactive molecules . This reaction is crucial for creating secondary and tertiary amine derivatives, which are integral in pharmaceutical development.

Pharmaceutical Applications

As a Mannich base, this compound has potential applications in the development of various pharmaceutical agents. It has been reported to possess activities such as anti-tubercular, anti-malarial, vasorelaxing, anti-cancer, and analgesic properties . This makes it a valuable compound for medicinal chemistry research.

Structural Analysis

The crystal structure of 3-(Morpholin-4-ylmethyl)benzonitrile provides insights into its chemical and structural aspects. Understanding the conformation and hydrogen bonding interactions is essential for the development of new drugs and materials .

Non-Linear Optical Activity

The compound’s non-linear optical (NLO) activity has been studied through vibrational analysis. Its first-order hyperpolarizability suggests that it could be an efficient tool for future applications in NLO, which is significant for the development of optical devices .

Synthesis of Heterocyclic Compounds

Benzothiazole derivatives, like 3-(Morpholin-4-ylmethyl)benzonitrile , play an important role in the synthesis of fused heterocyclic systems. These systems are often found in compounds with diverse pharmaceutical uses .

Agricultural Fungicides

Morpholine derivatives are used as agricultural fungicides. The presence of the morpholine moiety in 3-(Morpholin-4-ylmethyl)benzonitrile indicates potential applications in the development of new fungicides that could help protect crops from fungal diseases .

Safety and Hazards

Precautionary measures for handling 3-(Morpholin-4-ylmethyl)benzonitrile include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(morpholin-4-ylmethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-9-11-2-1-3-12(8-11)10-14-4-6-15-7-5-14/h1-3,8H,4-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVNKQLSALKJHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428195
Record name 3-(morpholin-4-ylmethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Morpholin-4-ylmethyl)benzonitrile

CAS RN

857283-91-1
Record name Benzonitrile, 3-(4-morpholinylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857283-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(morpholin-4-ylmethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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